

ZM 253270: A Technical Guide for the Study of Tachykinin Receptors

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM 253270 is a potent and species-selective non-peptide antagonist of the tachykinin NK2 receptor. Tachykinin receptors, including the NK1, NK2, and NK3 subtypes, are G-protein coupled receptors (GPCRs) that mediate the biological effects of the tachykinin neuropeptides, such as Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). These receptors are implicated in a variety of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction. The selectivity of **ZM 253270** for the NK2 receptor makes it a valuable pharmacological tool for elucidating the specific roles of this receptor subtype in various biological systems. This guide provides a comprehensive overview of **ZM 253270**, including its pharmacological properties, detailed experimental protocols for its characterization, and visualizations of relevant signaling pathways and workflows.

Pharmacological Profile of ZM 253270

ZM 253270 exhibits high affinity for the tachykinin NK2 receptor, with a notable species-selectivity. While its binding affinity for NK1 and NK3 receptors has not been extensively quantified in publicly available literature, its designation as a selective NK2 antagonist suggests significantly lower affinity for these subtypes.

Binding Affinity Data



The primary quantitative data available for **ZM 253270** is its inhibitory constant (Ki) at the hamster NK2 receptor.

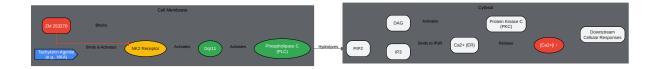
Receptor Subtype	Species	Radioligand	Preparation	Ki (nM)
NK2	Hamster	[3H]NKA	Bladder	2[1]
NK2	Human	[3H]NKA	Cloned Receptor	~96 (48-fold weaker than hamster)[1]
NK1	-	-	-	Not Available
NK3	-	-	-	Not Available

Note: The Ki value for the human NK2 receptor is estimated based on the reported 48-fold weaker inhibitory effect compared to the hamster receptor.

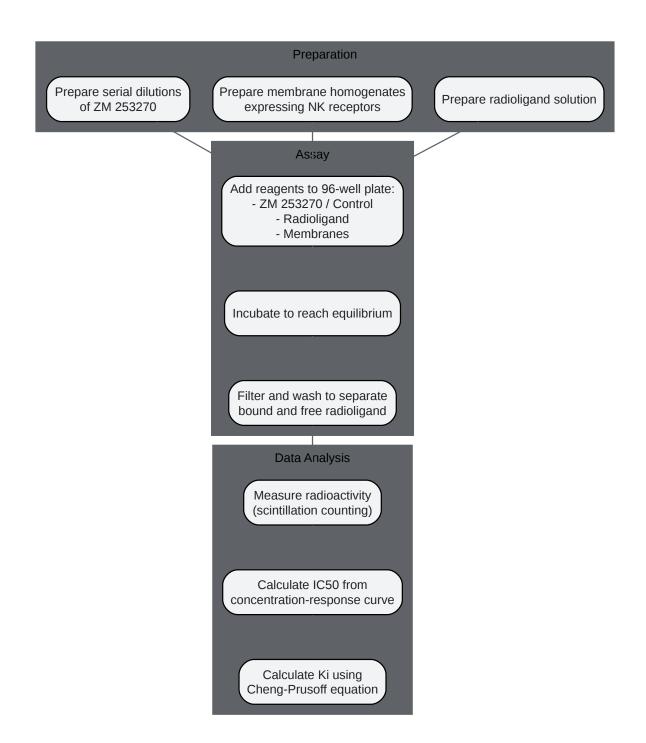
Tachykinin Receptor Signaling

Tachykinin receptors primarily couple to Gq/11 proteins. Upon agonist binding, the receptor activates Gq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). **ZM 253270**, as an antagonist, blocks the initiation of this signaling cascade by preventing agonist binding to the NK2 receptor.

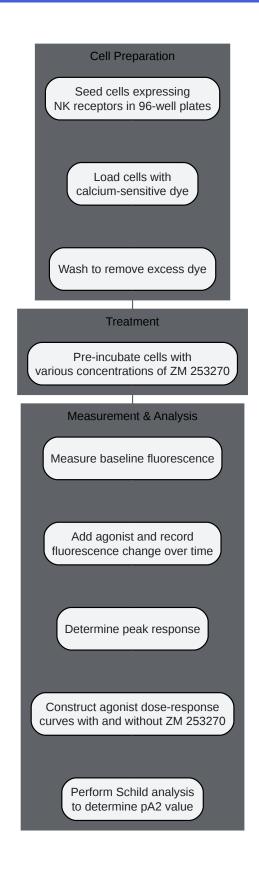












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References

- 1. medchemexpress.com [medchemexpress.com]
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